Imidazo[1,2-a]quinolin-1-amine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
94718-74-8 |
|---|---|
Molecular Formula |
C11H9N3 |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
imidazo[1,2-a]quinolin-1-amine |
InChI |
InChI=1S/C11H9N3/c12-10-7-13-11-6-5-8-3-1-2-4-9(8)14(10)11/h1-7H,12H2 |
InChI Key |
LACCDVBDAPOJKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NC=C(N32)N |
Origin of Product |
United States |
Synthetic Methodologies for Imidazo 1,2 a Quinolin 1 Amine and Its Derivatives
Classical and Established Synthetic Pathways to the Imidazo[1,2-a]quinoline Core
The foundational methods for constructing the Imidazo[1,2-a]quinoline scaffold have traditionally relied on cyclocondensation and oxidative cyclization reactions.
Cyclocondensation Reactions for Imidazo[1,2-a]quinoline Synthesis
Cyclocondensation reactions are a cornerstone in the synthesis of the imidazo[1,2-a]quinoline core. These reactions typically involve the condensation of a quinoline (B57606) derivative with a suitable reagent to form the fused imidazole (B134444) ring. A classic approach involves the reaction of 2-aminoquinolines with α-halocarbonyl compounds or their equivalents. lookchem.com For instance, the reaction between 2-aminoquinoline (B145021) and an α-bromo ketone can lead to the formation of the corresponding imidazo[1,2-a]quinoline derivative. Similarly, cyclocondensation reactions can be achieved using 1,2-dicarbonyl compounds. beilstein-journals.org
Another established method is the reaction of 2-allylaminoquinoline derivatives, which undergo iodocyclization to yield imidazo[1,2-a]quinolines. lookchem.com Furthermore, a one-pot, four-component reaction involving an aromatic aldehyde, a cyclic 1,3-dione, a diamine, and nitro ketene (B1206846) dithioacetal under melt conditions can produce octahydro-imidazo[1,2-a]quinolin-6-ones in good yields. academie-sciences.fr This method proceeds through an initial Knoevenagel condensation, followed by a Michael addition and a subsequent cyclocondensation. academie-sciences.fr
Oxidative Cyclization Approaches in Imidazo[1,2-a]quinoline Formation
Oxidative cyclization offers another significant route to the imidazo[1,2-a]quinoline framework. These methods often involve the formation of a key intermediate followed by an intramolecular cyclization promoted by an oxidizing agent. For example, the synthesis of imidazo[1,2-a]pyridines, a related core structure, has been achieved through the oxidative coupling and cyclization of 2-aminopyridine (B139424) with various partners like ketones and aldehydes. mdpi.com This principle can be extended to quinoline derivatives.
Modern and Green Chemistry Approaches for Imidazo[1,2-a]quinoline Derivatives
In recent years, the focus has shifted towards more sustainable and efficient synthetic methods, including metal-catalyzed reactions, metal-free alternatives, and microwave-assisted protocols. sioc-journal.cn
Metal-Catalyzed Reactions (e.g., Copper-catalyzed) for Imidazo[1,2-a]quinoline Formation
Metal-catalyzed reactions, particularly those employing copper, have emerged as powerful tools for synthesizing imidazo[1,2-a]quinoline derivatives.
Copper-Catalyzed Reactions:
Copper catalysts are frequently used due to their low cost and versatile reactivity. A one-pot procedure for the synthesis of substituted benzimidazo[1,2-a]quinolines has been developed using a copper-catalyzed intramolecular Ullmann-type coupling reaction. thieme-connect.de This cascade process involves an initial Knoevenagel condensation followed by the copper-catalyzed cyclization. thieme-connect.de Copper(I) iodide (CuI) has been effectively used to catalyze the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as a green oxidant. organic-chemistry.org This methodology is applicable to the synthesis of the corresponding quinoline analogs.
Another copper-catalyzed approach involves the tandem reaction of 2-(2-bromoaryl)imidazoles with alkynes and sodium azide (B81097) to form complex heterocyclic systems. researchgate.net The synthesis of pyridoimidazole-fused quinolines has been achieved through a microwave-assisted, copper-catalyzed one-pot tandem reaction. rsc.org Furthermore, copper-catalyzed aerobic dehydrogenative cyclization of pyridines with ketone oxime esters provides an environmentally friendly route to imidazo[1,2-a]pyridines, a strategy that can be adapted for quinoline systems. organic-chemistry.org
Other Metal Catalysts:
Palladium catalysts have also been employed in the synthesis of imidazo[1,2-a]quinoline derivatives. For example, a palladium-catalyzed intramolecular Buchwald-Hartwig amination of 2-(2-bromoanilino)quinolines has been reported. thieme-connect.de Rhodium(III)-catalyzed C–H activation has been utilized in a cascade reaction of imidamides and anthranils to construct benzimidazo[1,2-a]quinolines. acs.org
Table 1: Examples of Metal-Catalyzed Reactions for Imidazo[1,2-a]quinoline and Analogues
| Catalyst | Reactants | Product | Key Features |
|---|---|---|---|
| CuI | Benzimidazole-2-acetonitrile, 2-bromobenzaldehyde | Benzimidazo[1,2-a]quinoline (B3368101) derivative | One-pot, Ullmann-type coupling thieme-connect.de |
| CuBr | Aminopyridine, Nitroolefin | Imidazo[1,2-a]pyridine (B132010) derivative | Air as oxidant, good yields organic-chemistry.org |
| Pd(OAc)₂ | 2-aminopyridine, aldehyde, terminal alkyne | 2,3-diarylimidazo[1,2-a]pyridine | Microwave-assisted, three-component organic-chemistry.org |
| Rh(III) | Imidamide, Anthranil | Benzimidazo[1,2-a]quinoline | C-H activation cascade acs.org |
| CuI | 2-(2-bromophenyl)imidazo[1,2-a]pyridine, benzaldehyde | Pyrido[2′,1′:2,3]imidazo[4,5-c]quinoline | Microwave-assisted, tandem reaction rsc.org |
Metal-Free Reaction Conditions for Imidazo[1,2-a]quinoline Synthesis
The development of metal-free synthetic methods aligns with the principles of green chemistry by avoiding potentially toxic and expensive metal catalysts. researchgate.net
An iodine-mediated decarboxylative cyclization of α-amino acids and 2-methyl quinolines has been developed to afford imidazo[1,5-a]quinolines. nih.gov This reaction proceeds under metal-free conditions with good yields. nih.gov Another metal-free approach involves the reaction of 2-styrylanilines with 2-methylquinolines in the presence of iodine and tert-butyl hydroperoxide (TBHP) to synthesize functionalized quinolines. acs.org Furthermore, a catalyst- and solvent-free one-pot sequential four-component reaction in melt conditions has been reported for the synthesis of octahydro-imidazo[1,2-a]quinolin-6-ones. academie-sciences.fr
Iodine has also been used to catalyze the regioselective sulfenylation of imidazo[1,5-a]quinolines under metal- and oxidant-free conditions. cncb.ac.cn Additionally, transition-metal-free conditions have been developed for the synthesis of benzimidazo[1,2-a]quinolines through a cascade reaction involving aromatic nucleophilic substitution and intramolecular Knoevenagel condensation. researchgate.net
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has gained prominence as a green chemistry technique due to its ability to significantly reduce reaction times and often improve yields. sioc-journal.cnmdpi.com
A rapid and efficient one-pot microwave-assisted synthesis of 2-phenylimidazo[1,2-a]pyridines and 2-phenylimidazo[1,2-a]quinoline (B188334) has been developed using a water-PEG-400 solvent system. researchgate.net This method avoids the use of hazardous solvents and lachrymatory α-halocarbonyl compounds. researchgate.net Microwave irradiation has also been successfully employed in the Groebke-Blackburn-Bienaymé (GBB) three-component reaction to synthesize imidazo[1,2-a]pyridines, a protocol that can be extended to quinoline analogues. beilstein-journals.orgbeilstein-journals.org
Furthermore, a microwave-assisted, three-component domino reaction of aldehydes, enaminones, and malononitrile (B47326) has been used to synthesize polysubstituted imidazo[1,2-a]quinoline derivatives. acs.org A catalyst-free protocol for the synthesis of imidazo[1,2-a]pyridine derivatives in water under microwave irradiation has also been reported, highlighting a very green approach. connectjournals.com
Table 2: Comparison of Microwave-Assisted vs. Conventional Heating for Imidazo[1,2-a]pyridine Synthesis
| Reactants | Conditions | Time | Yield |
|---|---|---|---|
| 2-aminopyridine, α-bromoketone | Microwave, PEG-400/water | 10 min | High |
| 2-aminopyridine, α-bromoketone | Conventional heating | Several hours | Moderate to high |
| 2-aminopyridine, aldehyde, isocyanide | Microwave, EtOH, NH₄Cl | 30 min | Good mdpi.com |
| 2-aminopyridine, aldehyde, isocyanide | Conventional heating, various catalysts | Hours to days | Variable beilstein-journals.org |
Ultrasound-Assisted Synthesis of Imidazo[1,2-a]quinoline Scaffolds
The application of ultrasound irradiation in organic synthesis has been recognized as an efficient, environmentally friendly method that often leads to higher yields, shorter reaction times, and milder reaction conditions. nih.govrsc.org The synthesis of the imidazo[1,2-a]quinoline scaffold has benefited significantly from this technology.
One notable method involves a one-pot, three-component reaction of an aromatic aldehyde, malononitrile, and a cyclic enaminoketone. researchgate.net Researchers have demonstrated that using zinc oxide (ZnO) nanoparticles as an inexpensive and stable catalyst in ethanol (B145695) at 80°C under ultrasonic irradiation can effectively produce imidazo[1,2-a]quinoline derivatives. researchgate.net This approach highlights the advantages of sonochemistry in promoting complex cyclization reactions. researchgate.net
Another efficient protocol utilizes an ionic liquid, 1,8-diazabicyclo[5.4.0]-undec-7-en-8-ium acetate (B1210297) ([DBU][Ac]), as a catalyst under ultrasonic conditions. researchgate.net This reaction, which brings together aldehydes, enaminones, and malononitrile, showcases the synergistic effect of ionic liquids and ultrasound in facilitating the synthesis of the imidazo[1,2-a]quinoline core. researchgate.net
Furthermore, ultrasound has been successfully employed in the synthesis of the closely related imidazo[1,2-a]pyridine framework, which serves as a model for imidazo[1,2-a]quinoline synthesis. For instance, a rapid method was developed for the reaction between 2-aminopyridine and 2-bromoacetophenone (B140003) derivatives under sonication in polyethylene (B3416737) glycol (PEG-400), a non-toxic and inexpensive solvent. arkat-usa.org Similarly, sonication has been used to assist Groebke–Blackburn–Bienaymé (GBB) and Ugi-azide multicomponent reactions to create complex heterocyclic systems. acs.org While microwave heating sometimes produces higher yields, ultrasound-assisted methods offer a valuable alternative, particularly in green chemistry protocols. acs.org
| Method | Reactants | Catalyst/Solvent | Key Features | Reference |
|---|---|---|---|---|
| Three-Component Reaction | Aromatic aldehydes, malononitrile, cyclic enaminoketones | ZnO nanoparticles / Ethanol | Efficient, uses inexpensive and stable catalyst. | researchgate.net |
| Three-Component Reaction | Aldehydes, enaminones, malononitrile | [DBU][Ac] (Ionic Liquid) | Synergistic effect of ionic liquid and ultrasound. | researchgate.net |
| Related Scaffold Synthesis (Imidazo[1,2-a]pyridines) | 2-aminopyridine, 2-bromoacetophenone derivatives | PEG-400 | Rapid, green solvent, good to excellent yields. | arkat-usa.org |
Multicomponent Reactions (MCRs) in Imidazo[1,2-a]quinoline Derivatization
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is highly valued for its efficiency, atom economy, and ability to generate diverse molecular libraries. scispace.com
The synthesis of substituted imidazo[1,2-a]quinolines has been effectively achieved through a four-component domino reaction. By combining cyclic 1,3-diones (like dimedone), aromatic aldehydes, malononitrile, and arylamines, researchers have created a variety of derivatives. researchgate.net This process can be catalyzed by ZnO nanoparticles and promoted by ultrasound, demonstrating a green and efficient pathway. researchgate.net
Isocyanide-based MCRs, such as the Groebke–Blackburn–Bienaymé reaction (GBB), are particularly prominent in the synthesis of related nitrogen-fused heterocycles. scispace.com The GBB reaction, which involves an aminopyridine, an aldehyde, and an isocyanide, is a primary method for synthesizing the imidazo[1,2-a]pyridine core. acs.orgbeilstein-journals.org These adducts can then undergo further reactions, such as intramolecular Diels-Alder reactions, to yield more complex fused systems, including those analogous to quinolines. beilstein-journals.org
A notable example of MCR in derivatization is the one-pot synthesis of 1,2,3-triazole tethered benzimidazo[1,2-a]quinolines. rsc.org This domino/cascade reaction involves a copper-catalyzed click reaction followed by N-C bond formation and Knoevenagel condensation, forming one C-C and three C-N bonds in a single step. rsc.org This strategy exemplifies how MCRs can be used to attach other heterocyclic motifs to the core scaffold. rsc.org
| Reaction Type | Components | Product | Key Features | Reference |
|---|---|---|---|---|
| Four-Component Domino Reaction | Cyclic 1,3-dione, aromatic aldehyde, malononitrile, arylamine | Substituted Imidazo[1,2-a]quinoline | Ultrasound-promoted, ZnO nanoparticle-catalyzed. | researchgate.net |
| Groebke–Blackburn–Bienaymé (GBB) | Aminopyridine, aldehyde, isocyanide | Imidazo[1,2-a]pyridine adducts | Efficient synthesis of the core heterocyclic system for further functionalization. | acs.orgscispace.combeilstein-journals.org |
| Copper-Catalyzed Cascade MCR | (Components for click reaction and condensation) | 1,2,3-Triazole tethered benzimidazo[1,2-a]quinoline | One-pot formation of multiple bonds and rings. | rsc.org |
Functionalization and Derivatization Strategies of the Imidazo[1,2-a]quinoline Scaffold
Introduction of Amine and Imine Moieties on the Imidazo[1,2-a]quinoline Core
The introduction of amine and imine functionalities onto the imidazo[1,2-a]quinoline core is a key strategy for modulating its chemical and biological properties. A direct and effective method for this is the amination of a halogenated precursor. For instance, 5-amino substituted benzimidazo[1,2-a]quinolines have been synthesized via microwave-assisted nucleophilic substitution of a 5-chloro substituted precursor. nih.gov This reaction allows for the introduction of various amine side chains, such as N,N-dimethylaminopropylamine and piperazine (B1678402), which have been shown to be crucial for biological activity. nih.gov The synthesis of mono- and di-amino substituted benzimidazo[1,2-a]quinolines, particularly with piperazine fragments, has also been reported for use as potential chemosensors. rsc.org
Another versatile strategy involves the formation of an imine (a Schiff base), followed by its reduction to an amine. This two-step process has been demonstrated on the related imidazo[1,2-a]pyrimidine (B1208166) scaffold. nih.govtubitak.gov.tr The synthesis begins with the condensation of an imidazo[1,2-a]pyrimidine-2-carbaldehyde (B140957) with various aromatic amines to form imine derivatives. nih.gov Subsequent reduction of the C=N double bond, typically with a reducing agent like sodium borohydride, yields the corresponding secondary amine derivatives. nih.govtubitak.gov.tr This methodology is directly applicable to an imidazo[1,2-a]quinoline-carbaldehyde precursor, offering a reliable route to a wide range of N-substituted amino derivatives.
| Strategy | Precursor | Reagents | Intermediate/Final Product | Reference |
|---|---|---|---|---|
| Nucleophilic Amination | 5-Chloro-benzimidazo[1,2-a]quinoline | Various amines (e.g., piperazine) | 5-Amino-benzimidazo[1,2-a]quinoline | nih.gov |
| Imine Formation & Reduction | Imidazo[1,2-a]pyrimidine-2-carbaldehyde | 1. Aromatic amine 2. Reducing agent (e.g., NaBH₄) | 1. Imine derivative 2. Secondary amine derivative | nih.govtubitak.gov.tr |
Substitution Reactions for Diverse Imidazo[1,2-a]quinoline Analogs
The functionalization of the imidazo[1,2-a]quinoline core through substitution reactions is essential for creating a diverse range of analogs. The reactivity of the fused heterocyclic system allows for both electrophilic and nucleophilic substitutions, depending on the reaction conditions and the existing substituents.
The imidazole ring is generally susceptible to electrophilic attack. globalresearchonline.net For the related imidazo[1,2-a]pyridine system, electrophilic substitution is a well-established functionalization method. thieme-connect.de This suggests that the imidazo[1,2-a]quinoline scaffold can undergo reactions like nitration, halogenation, and Friedel-Crafts acylation, likely at the electron-rich positions of the imidazole moiety.
Nucleophilic substitution reactions are also a cornerstone for derivatization, particularly when a suitable leaving group, such as a halogen, is present on the quinoline or benzimidazole (B57391) portion of the scaffold. nih.gov As previously mentioned, the displacement of a chlorine atom at the 5-position of benzimidazo[1,2-a]quinoline by various amines is a prime example of this strategy. nih.gov On the related imidazo[1,2-a]pyrazine (B1224502) scaffold, nucleophilic reactions with monotosylated diamines have been shown to proceed smoothly and with high regioselectivity at specific positions. nih.gov
Furthermore, metalation followed by quenching with an electrophile is another powerful technique. Halogen-metal exchange reactions, for instance using n-butyllithium (n-BuLi), can create a nucleophilic carbon center on the ring, which can then react with a variety of electrophiles to introduce new functional groups. ucl.ac.uk
Conjugation Strategies with Other Biologically Relevant Scaffolds
Molecular hybridization, the strategy of covalently linking two or more distinct pharmacophoric scaffolds, is a prominent approach in modern drug discovery to create hybrid compounds with potentially enhanced or novel biological activities. The imidazo[1,2-a]quinoline core has been successfully conjugated with a variety of other biologically relevant structures.
One direct approach is the creation of hybrid molecules by linking the imidazo[1,2-a]pyridine scaffold with other heterocyclic systems like quinoline and carbazole. jocpr.com For example, compounds such as 3-(3-benzylimidazo[1,2-a]pyridine-2-yl)-2-chloro-6-methoxyquinoline have been synthesized and evaluated for their anticancer properties. jocpr.com
Another conjugation strategy involves linking the core scaffold to other heterocycles through multicomponent reactions. The synthesis of fused bis-heterocycles containing both an imidazo[1,2-a]pyridine and a tetrazolo[1,5-a]quinoline (B14009986) framework is a clear example of creating a highly complex hybrid molecule in a one-pot process. acs.orgscispace.com Similarly, tethering a 1,2,3-triazole to a benzimidazo[1,2-a]quinoline scaffold has been achieved via a copper-catalyzed cascade MCR, joining two important heterocyclic systems. rsc.org
Hybridization has also been explored by coupling imidazo[1,2-a]pyridine carboxylic acid derivatives with other known bioactive agents. A notable example is the conjugation with piperazino-1,3-benzothiazin-4-ones (PBTZs), a class of anti-tuberculosis agents, to explore synergistic effects. nih.govrsc.org This amide bond formation strategy is a versatile method for creating diverse molecular hybrids.
| Conjugated Scaffold | Linking Strategy | Resulting Hybrid | Reference |
|---|---|---|---|
| Quinoline / Carbazole | Direct Synthesis | Imidazopyridine-quinoline/carbazole hybrids | jocpr.com |
| Tetrazolo[1,5-a]quinoline | Groebke–Blackburn–Bienaymé Reaction (MCR) | Fused bis-heterocycles | acs.orgscispace.com |
| 1,2,3-Triazole | Copper-Catalyzed Cascade MCR | Triazole-tethered benzimidazo[1,2-a]quinoline | rsc.org |
| Piperazino-1,3-benzothiazin-4-one (PBTZ) | Amide Bond Formation | Imidazopyridine-PBTZ conjugate | nih.govrsc.org |
Spectroscopic and Analytical Characterization of Imidazo 1,2 a Quinolin 1 Amine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including the Imidazo[1,2-a]quinoline framework. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise mapping of the molecular structure. irb.hr
In ¹H NMR spectra of Imidazo[1,2-a]quinoline derivatives, the chemical shifts (δ) of protons are indicative of their electronic environment. For instance, in a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives, aromatic protons typically appear in the downfield region (δ 7.0–9.5 ppm) due to the deshielding effects of the aromatic rings. mdpi.com Specific protons, such as the one on the imidazole (B134444) ring, often present as a distinct singlet. For example, in 2-(2′-Nitrophenyl)H-imidazo[1,2-a]quinoline, a singlet is observed at δ 9.08 ppm. rsc.org The coupling constants (J values) between adjacent protons provide valuable information about the connectivity of the atoms within the molecule.
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, often allowing for the resolution of individual carbon atoms. In imidazo[1,2-a]pyridine (B132010) derivatives, the carbon atoms of the fused heterocyclic system and any substituents have characteristic chemical shifts. tci-thaijo.org For example, in N-Tosyl-2-(6-bromo-H-imidazo[1,2-a]pyridine-2-yl)benzenamine, the carbon signals are observed between δ 21.3 and 144.0 ppm. rsc.org The development of novel Imidazo[1,2-a]pyrimidine-Schiff base derivatives also relies heavily on both ¹H and ¹³C NMR for structural validation. nih.govacs.org
Interactive Table: Representative ¹H and ¹³C NMR data for selected Imidazo[1,2-a]quinoline and related derivatives.
¹H and ¹³C NMR Data for Selected Imidazo[1,2-a]quinoline and Related Derivatives| Compound | Nucleus | Solvent | Chemical Shifts (δ ppm) |
|---|---|---|---|
| 2-(2′-Nitrophenyl)H-imidazo[1,2-a]quinoline rsc.org | ¹H | DMSO | 9.08 (s, 1H), 8.39 (d, J = 8.4 Hz, 1H), 8.01 (d, J = 7.9 Hz, 1H), 7.96 (dd, J = 7.8, 1.1 Hz, 1H), 7.88 (dd, J = 8.1, 0.9 Hz, 1H), 7.74–7.80 (m, 3H), 7.55–7.62 (m, 3H) |
| ¹³C | DMSO | 111.4, 116.4, 117.0, 123.3, 124.3, 125.8, 127.4, 127.4, 129.3, 129.7, 129.8, 130.9, 132.5, 132.6, 140.0, 143.6, 149.1 | |
| 2-(H-Imidazo[2,1-a]quinolin-2-yl)benzenamine rsc.org | ¹H | DMSO | 9.06 (s, 1H), 8.42 (d, J = 8.2 Hz, 1H), 8.00 (d, J = 7.9 Hz, 1H), 7.71–7.79 (m, 3H), 7.62 (d, J = 9.3 Hz, 1H), 7.56 (t, J = 7.1 Hz, 1H), 7.04 (td, J = 7.6, 1.3 Hz, 1H), 6.77 (dd, J = 8.1, 1.1 Hz, 1H), 6.63 (t, J = 8.0 Hz, 1H), 6.57 (s, 2H) |
| ¹³C | DMSO | 108.9, 115.7, 116.0, 116.5, 116.6, 116.7, 123.3, 125.4, 126.3, 128.1, 128.7, 129.6, 132.3, 142.3, 145.5, 146.9 |
| N-(2,4,4-trimethylpentan-2-yl)-1,2-benzothiazol-3-amine 1,1-dioxide | ¹H / ¹³C | - | Key signals include the characteristic peaks for the trimethylpentyl group and the benzothiazole (B30560) moiety. |
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on the absorption of infrared radiation by specific chemical bonds. rsc.org In the context of Imidazo[1,2-a]quinolin-1-amine derivatives, FT-IR is used to confirm the presence of key functional groups.
The FT-IR spectra of these compounds typically exhibit a range of characteristic absorption bands. For example, the N-H stretching vibrations of the amine group are usually observed in the region of 3100-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings appear around 3000-3100 cm⁻¹. scirp.org The C=N and C=C stretching vibrations within the fused heterocyclic system give rise to absorptions in the 1500-1650 cm⁻¹ region. nih.govacs.org For instance, in N-Tosyl-2-(6-bromo-H-imidazo[1,2-a]pyridine-2-yl)benzenamine, characteristic peaks are observed at 3136 and 3099 cm⁻¹ (N-H and C-H stretching), 1584 and 1495 cm⁻¹ (C=N and C=C stretching). rsc.org The presence of specific substituents will introduce additional characteristic bands, aiding in the confirmation of the synthesized structure. nih.gov
Interactive Table: Characteristic FT-IR absorption bands for selected Imidazo[1,2-a]quinoline and related derivatives.
FT-IR Data for Selected Imidazo[1,2-a]quinoline and Related Derivatives| Compound | Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|---|
| 2-(2′-Nitrophenyl)H-imidazo[1,2-a]quinoline | 3154, 1611, 1523, 1355, 810, 760, 741 | N-H stretch, C=C stretch, NO₂ stretch, C-N stretch, C-H bend | rsc.org |
| N-Tosyl-2-(6-bromo-H-imidazo[1,2-a]pyridine-2-yl)benzenamine | 3136, 3099, 1584, 1495, 1279, 1155, 1092, 918, 743, 568 | N-H stretch, C-H stretch, C=C stretch, C=N stretch, S=O stretch | rsc.org |
| 2-(H-Imidazo[2,1-a]quinolin-2-yl)benzenamine | 3384, 1610, 1232, 1056, 789, 745 | N-H stretch, C=C stretch, C-N stretch, C-H bend | rsc.org |
| (E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine | 3108, 3067, 1642, 1573 | C-H stretch, C=N stretch, C=C stretch | nih.govacs.org |
Mass Spectrometry (MS)
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the elemental composition of a molecule with high accuracy. rsc.org
For this compound derivatives, MS is crucial for confirming the molecular formula. The molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) in the mass spectrum corresponds to the molecular weight of the synthesized compound. For example, the HRMS (EI) for C₁₃H₈BrN₃O₂ showed a calculated m/z of 316.9800, with a found value of 316.9809, confirming the elemental composition. rsc.org Similarly, for 1,3-bis(6-(4-methoxyphenyl)imidazo[1,2-a]pyridin-2-yl)benzene, the ESI-MS showed a calculated [M+H]⁺ of 523.2129 and a found value of 523.2112. nih.gov This level of accuracy is essential for validating the successful synthesis of the target molecule.
Interactive Table: Mass spectrometry data for selected Imidazo[1,2-a]quinoline and related derivatives.
Mass Spectrometry Data for Selected Imidazo[1,2-a]quinoline and Related Derivatives| Compound | Ionization Method | Calculated m/z | Found m/z | Reference |
|---|---|---|---|---|
| C₁₃H₈BrN₃O₂ | HRMS (EI) | 316.9800 [M]⁺ | 316.9809 | rsc.org |
| C₁₃H₁₀BrN₃ | HRMS (EI) | 287.0058 [M]⁺ | 287.0054 | rsc.org |
| C₁₇H₁₁N₃O₂ | HRMS (EI) | 289.0851 [M]⁺ | 289.0853 | rsc.org |
| 1,3-bis(6-(4-methoxyphenyl)imidazo[1,2-a]pyridin-2-yl)benzene | ESI-MS | 523.2129 [M+H]⁺ | 523.2112 | nih.gov |
| 1,3-bis(6-(3,5-di-tert-butylphenyl)imidazo[1,2-a]pyridin-2-yl)benzene | ESI-MS | 687.4421 [M+H]⁺ | 687.4418 | nih.gov |
UV-Vis Absorption and Fluorescence Spectroscopy for Photophysical Properties
UV-Vis absorption and fluorescence spectroscopy are used to investigate the electronic transitions and photophysical properties of molecules. These techniques are particularly relevant for Imidazo[1,2-a]quinoline derivatives, as many of these compounds exhibit interesting optical properties. rsc.org
The UV-Vis absorption spectrum reveals the wavelengths of light a molecule absorbs, which correspond to electronic transitions from the ground state to excited states. For example, benzimidazo[1,2-a]quinolines show absorption bands in the UV-Vis region, with di-substituted derivatives having an absorption band around 370-374 nm, while mono-substituted ones show two bands between 344 nm and 387 nm. mdpi.com The position and intensity of these bands can be influenced by the substitution pattern on the quinoline (B57606) and imidazole rings.
Fluorescence spectroscopy provides information about the emission of light from a molecule as it returns from an excited state to the ground state. The fluorescence spectrum, quantum yield, and lifetime are important parameters that characterize the emissive properties of a compound. Some benzimidazo[1,2-a]quinoline (B3368101) derivatives exhibit fluorescence, with the intensity being dependent on the substitution. For instance, a monocyano-substituted benzimidazo[1,2-a]quinoline was found to have a higher fluorescence intensity than its dicyano-substituted counterpart. mdpi.com The study of these photophysical properties is crucial for applications in areas such as fluorescent probes and organic light-emitting diodes (OLEDs).
Interactive Table: Photophysical data for selected Imidazo[1,2-a]quinoline and related derivatives.
Photophysical Data for Selected Imidazo[1,2-a]quinoline and Related Derivatives| Compound | Solvent | λabs (nm) | λem (nm) | Quantum Yield (Φ) | Reference |
|---|---|---|---|---|---|
| Di-substituted benzimidazo[1,2-a]quinolines (6 and 8) | EtOH | 370-374 | - | - | mdpi.com |
| Mono-substituted benzimidazo[1,2-a]quinolines (5 and 7) | EtOH | 344-387 | - | - | mdpi.com |
| bis-Imidazo[1,2-a]pyridine Fluorophores (4c) | CH₂Cl₂ | 252, 310, 340 | 431 | 0.16 | nih.gov |
| bis-Imidazo[1,2-a]pyridine Fluorophores (5c) | CH₂Cl₂ | 252, 310, 340 | 431 | 0.16 | nih.gov |
Elemental Analysis for Compound Purity and Composition
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This analysis provides empirical evidence for the molecular formula of a newly synthesized compound and is a crucial measure of its purity.
The experimentally determined percentages of C, H, and N are compared with the calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong support for the assigned structure and indicates a high degree of purity. For example, for the compound C₁₃H₈BrN₃O₂, the calculated elemental composition was C, 49.08%; H, 2.53%; N, 13.21%. The found values were C, 48.97%; H, 2.35%; N, 13.16%, which are in excellent agreement. rsc.org Similarly, for 1-{4-[(1-Isobutyl-1H-imidazo[4,5-c]quinolin-4yl)amino]phenyl}ethanone (C₂₂H₂₂N₄O), the calculated values were C, 73.72%; H, 6.19%; N, 15.63%, and the found values were consistent with these percentages. mdpi.com This technique is routinely used alongside spectroscopic methods to provide a comprehensive characterization of this compound derivatives. sioc-journal.cn
Interactive Table: Elemental analysis data for selected Imidazo[1,2-a]quinoline and related derivatives.
Elemental Analysis Data for Selected Imidazo[1,2-a]quinoline and Related Derivatives| Compound | Molecular Formula | Calculated (%) | Found (%) | Reference |
|---|---|---|---|---|
| 2-(2′-Nitrophenyl)H-imidazo[1,2-a]quinoline | C₁₃H₈BrN₃O₂ | C: 49.08, H: 2.53, N: 13.21 | C: 48.97, H: 2.35, N: 13.16 | rsc.org |
| 2-(H-Imidazo[2,1-a]quinolin-2-yl)benzenamine | C₁₃H₁₀BrN₃ | C: 54.19, H: 3.50, N: 14.58 | C: 54.42, H: 3.63, N: 14.79 | rsc.org |
| 1-{4-[(1-Isobutyl-1H-imidazo[4,5-c]quinolin-4yl)amino]phenyl}ethanone | C₂₂H₂₂N₄O | C: 73.72, H: 6.19, N: 15.63 | - | mdpi.com |
| N-Tosyl-2-(6-bromo-H-imidazo[1,2-a]pyridine-2-yl)benzenamine | C₂₀H₁₆N₃BrO₂S | C: 54.31, H: 3.65, N: 9.50 | C: 54.45, H: 3.67, N: 9.40 | rsc.org |
Computational Chemistry and Theoretical Investigations of Imidazo 1,2 a Quinolin 1 Amine
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Parameters
Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure and predict the geometry and reactivity of molecular systems. mdpi.com For heterocyclic compounds like imidazo[1,2-a]quinoline derivatives, DFT calculations, often using hybrid functionals such as B3LYP with basis sets like 6-31+G(d,p) or 6-311++G(d,p), are employed to determine optimized molecular geometries and a suite of electronic properties. scirp.orgresearchgate.net The calculation of vibrational frequencies is also performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. scirp.org
Key global chemical reactivity descriptors are derived from the energies of the frontier molecular orbitals. tandfonline.comnih.gov These parameters help quantify the chemical reactivity and kinetic stability of the molecule. tandfonline.com A high energy gap (ΔE) suggests high stability and low reactivity. tandfonline.com The parameters typically calculated include:
Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).
Electronegativity (χ): The ability of an atom to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.
| Parameter | Symbol | Formula | Typical Significance |
|---|---|---|---|
| HOMO Energy | EHOMO | - | Electron-donating ability |
| LUMO Energy | ELUMO | - | Electron-accepting ability |
| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and stability tandfonline.com |
| Electronegativity | χ | (I + A) / 2 | Electron attracting power tandfonline.com |
| Chemical Hardness | η | (I - A) / 2 | Resistance to deformation tandfonline.com |
| Chemical Softness | S | 1 / (2η) | Polarizability tandfonline.com |
| Electrophilicity Index | ω | μ² / (2η) (where μ ≈ -χ) | Propensity to accept electrons tandfonline.com |
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a crucial computational tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. scirp.orgtandfonline.com The MEP map visualizes the electrostatic potential on the electron density surface, using a color scale to denote different potential values. scirp.org
Negative Regions (Red/Yellow): These areas correspond to an excess of electrons and are characteristic of nucleophilic sites, making them susceptible to electrophilic attack. scirp.org In related imidazo[1,2-a]pyridine (B132010) and imidazotriazole derivatives, these regions are often found around nitrogen and oxygen atoms due to their high electronegativity and lone pairs of electrons. mdpi.comscirp.org
Positive Regions (Blue/Cyan): These areas indicate an electron deficiency and represent electrophilic sites, which are prone to nucleophilic attack. scirp.org For similar heterocyclic systems, hydrogen atoms, particularly those attached to nitrogen, often exhibit positive potential. mdpi.com
MEP analysis provides a comprehensive picture of the charge distribution, allowing for the identification of regions involved in molecular recognition and non-covalent interactions like hydrogen bonding. tandfonline.com
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gap)
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and reactivity. nih.gov The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. tandfonline.com
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. scirp.orgtandfonline.com
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. tandfonline.com
A small HOMO-LUMO gap suggests the molecule is more reactive, as it is easier to induce electronic transitions.
In studies of imidazo[1,2-a]pyridine and related structures, the distribution of HOMO and LUMO orbitals is also analyzed. scirp.orgresearchgate.net For instance, the HOMO is often delocalized across the entire molecule or concentrated on the imidazopyridine moiety, while the LUMO may be localized on specific parts of the structure, indicating the likely pathways for charge transfer. scirp.orgresearchgate.net
| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridinyl-chalcone | -5.74 | -2.22 | 3.52 | scirp.org |
| Imidazo[1,2-a]pyrimidine-Schiff Base | -5.99 | -1.89 | 4.10 | researchgate.net |
| Thiazolidinone Derivative | -6.19 | -2.75 | 3.44 | tandfonline.com |
Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are advanced computational techniques used to characterize chemical bonds and non-covalent interactions (NCIs). researchgate.nettandfonline.com
QTAIM analysis examines the topology of the electron density to define atoms and the bonds between them. It helps to characterize the nature of interactions (e.g., covalent vs. electrostatic) by analyzing properties at the bond critical points (BCPs). exaly.com
RDG analysis is a powerful method for visualizing and identifying NCIs, such as hydrogen bonds, van der Waals forces, and steric clashes. tandfonline.comtandfonline.com The analysis is based on the relationship between the electron density (ρ) and its gradient (∇ρ). By plotting the RDG versus the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix, different types of interactions can be visualized as distinct regions on a 2D or 3D map. tandfonline.comchemrxiv.org This method has been applied to imidazo[1,2-a]pyridine-based dyes to understand the strengthening of hydrogen bonds in excited states. tandfonline.com
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. researchgate.net This method is instrumental in drug discovery for predicting the binding mode and affinity of potential drug candidates. tandfonline.com
For the imidazo[1,2-a]quinoline scaffold and its relatives, docking studies have been extensively used to investigate their potential as inhibitors for various biological targets. mdpi.comnih.gov These studies provide detailed insights into the intermolecular interactions, such as:
Hydrogen bonds: Crucial for anchoring the ligand in the active site.
Hydrophobic interactions: Important for binding within nonpolar pockets.
π-π stacking: Interactions between aromatic rings of the ligand and protein residues. nih.gov
In studies on related imidazo[1,2-a]pyridines and imidazo[1,2-a]quinoxalines, docking simulations have successfully identified key amino acid residues involved in binding to targets like COX-2 and various kinases. nih.govresearchgate.net The docking score, an estimation of binding affinity, helps in ranking compounds for further experimental testing. tandfonline.com
| Compound Class | Target Protein | Key Interactions Observed | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyrimidine (B1208166) derivatives | Microbial targets (e.g., GlcN-6-P synthase) | Hydrogen bonding, hydrophobic interactions | mdpi.com |
| 1H-Imidazo[4,5-c]quinolin-4-amines | A3 Adenosine (B11128) Receptor (A3AR) | π-π stacking, H-bond with G29, hydrophobic interactions | nih.gov |
| Imidazo[1,2-a]pyridine derivatives | Cyclooxygenase-2 (COX-2) | Insertion of methylsulfonyl group into secondary pocket | researchgate.net |
| Imidazo[1,2-a]quinoxaline (B3349733) derivatives | Human Melanoma Target | Identification of binding modes in the enzyme active site | researchgate.net |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. researchgate.net MD simulations calculate the trajectory of atoms and molecules over time, providing insights into the conformational flexibility and stability of the ligand-protein complex. researchgate.net
For imidazo-fused heterocycles, MD simulations are used to:
Validate docking poses: By running simulations of the docked complex, researchers can assess whether the predicted binding mode is stable over a period of nanoseconds. researchgate.net
Analyze binding stability: The root-mean-square deviation (RMSD) of the complex is monitored to check for major conformational changes, with stable RMSD values indicating a stable interaction. mdpi.com
Characterize conformational changes: MD can reveal how the protein and ligand adapt to each other upon binding. nih.gov
Studies on imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives have used MD simulations to confirm the stability of their complexes with targets like VEGFR-2 and to understand their adsorption mechanism on surfaces. researchgate.netresearchgate.net
Pharmacophore Modeling and Prediction for Receptor Binding
Pharmacophore modeling is a powerful ligand-based drug design approach used to identify the essential three-dimensional arrangement of chemical features (the pharmacophore) that a molecule must possess to bind to a specific receptor and elicit a biological response. nih.gov
The process involves aligning a set of active molecules and abstracting their common chemical features, such as:
Hydrogen bond donors/acceptors
Aromatic rings
Hydrophobic groups
Positive/negative ionizable groups
Once a pharmacophore model is generated and validated, it can be used as a 3D query to screen large compound databases for new molecules that match the pharmacophore, potentially leading to the discovery of novel hits. nih.gov The imidazo[1,2-a]pyrazine (B1224502) and imidazo[1,5-a]quinoline (B8571028) scaffolds have been used as the basis for pharmacophore-guided optimization to design new, potent ligands. rsc.orgcardiff.ac.uk Docking studies based on homology models can help highlight these key pharmacophoric elements, such as specific groups crucial for hydrogen bonding or fitting into hydrophobic pockets. rsc.org
Reactivity and Mechanistic Studies of Imidazo 1,2 a Quinoline Chemistry
Elucidation of Reaction Mechanisms in Imidazo[1,2-a]quinoline Formation
The synthesis of the imidazo[1,2-a]quinoline ring system can be achieved through several mechanistic pathways, often involving the condensation and cyclization of a substituted quinoline (B57606) with a component that provides the imidazole (B134444) ring. A common strategy is the multicomponent Groebke-Blackburn-Bienaymé reaction (GBBR), which allows for the formation of the 1-amino substituted core structure. sciforum.net
The GBBR is a one-pot reaction that typically involves a 2-aminoazine (in this case, a 2-aminoquinoline), an aldehyde, and an isocyanide. To introduce the 1-amino group specifically, an α-isocyanoacetamide can be utilized as the isocyanide component. sciforum.net The proposed mechanism proceeds as follows:
Iminium Ion Formation: The reaction initiates with the acid-catalyzed condensation of the 2-aminoquinoline (B145021) with an aldehyde to form an iminium ion intermediate.
Nucleophilic Attack: The isocyanide carbon, a potent nucleophile, attacks the electrophilic iminium ion.
Intramolecular Cyclization: This is followed by an intramolecular 5-endo-dig cyclization, where the nitrogen of the initial 2-aminoquinoline attacks the nitrile-like carbon derived from the isocyanide. This step forms the five-membered imidazole ring.
Tautomerization/Aromatization: A final tautomerization step leads to the stable, aromatic imidazo[1,2-a]quinoline system.
Another prevalent method involves the condensation of 2-aminoquinolines with α-halocarbonyl compounds. sciforum.net The mechanism is thought to begin with the nucleophilic attack of the endocyclic quinoline nitrogen on the α-carbon of the halocarbonyl, followed by an intramolecular cyclization and dehydration to yield the fused heterocyclic product. ucl.ac.uk
Furthermore, metal-catalyzed reactions provide efficient routes. Copper-catalyzed three-component reactions of 2-aminoquinolines, aldehydes, and terminal alkynes have been developed. sciforum.netbeilstein-journals.org A plausible mechanism involves the in situ generation of an imine from the aldehyde and the 2-aminoquinoline. The alkyne is activated by the copper catalyst, leading to an A³-coupling (alkyne-aldehyde-amine) to form a propargyl amine intermediate. Subsequent tautomerization and a 5-exo-dig cyclization yield the final imidazo[1,2-a]quinoline product. beilstein-journals.org
Table 1: Mechanistic Pathways for Imidazo[1,2-a]quinoline Formation
| Reaction Name | Key Reactants | Key Intermediates | Mechanistic Steps |
| Groebke-Blackburn-Bienaymé Reaction (GBBR) | 2-Aminoquinoline, Aldehyde, α-Isocyanoacetamide | Iminium ion, Nitrilium ion | Iminium formation, Nucleophilic attack by isocyanide, Intramolecular 5-endo-dig cyclization, Tautomerization. sciforum.net |
| Condensation with α-halocarbonyls | 2-Aminoquinoline, α-halocarbonyl | N-alkylated quinoline | SN2 reaction, Intramolecular cyclization, Dehydration. sciforum.netucl.ac.uk |
| Copper-Catalyzed 3-Component Reaction | 2-Aminoquinoline, Aldehyde, Terminal Alkyne | Propargyl amine | Imine formation, A³-coupling, Tautomerization, 5-exo-dig cyclization. beilstein-journals.org |
| Iodine-Mediated Decarboxylative Cyclization | 2-Methylquinoline, α-Amino acid | Iminium species, Radical species | Oxidative C-H amination, Decarboxylation, Cyclization. nih.gov |
Investigation of Reactivity Patterns of Imidazo[1,2-a]quinoline Substituents
The reactivity of the imidazo[1,2-a]quinoline ring and its substituents is governed by the electronic distribution within the fused heterocyclic system. Theoretical studies, such as those using Density Functional Theory (DFT), on the related imidazo[1,2-a]pyridine (B132010) scaffold, provide significant insights into these patterns. scirp.org
Analysis of Frontier Molecular Orbitals (HOMO and LUMO) is key to understanding reactivity. A high HOMO energy indicates a greater ability to donate electrons (nucleophilicity), while a low LUMO energy suggests a higher propensity to accept electrons (electrophilicity). scirp.org For imidazo[1,2-a]pyridine N-acylhydrazone derivatives, it was found that the nitrogen atoms within the imidazole ring and the exocyclic oxygen and sulfur atoms are often the most nucleophilic sites. scirp.org Conversely, certain nitrogen atoms can exhibit electrophilic tendencies. scirp.org
The introduction of substituents onto the quinoline or imidazole portion of the scaffold can significantly alter this electronic landscape.
Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) groups on the quinoline ring increase the electron density of the π-system. This generally enhances the nucleophilicity of the ring system, making it more susceptible to electrophilic attack.
Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -Br) or nitro (-NO₂) groups decrease the electron density. This deactivates the ring towards electrophilic substitution but can facilitate nucleophilic aromatic substitution reactions.
The position of the substituent is also critical. Studies on related imidazo[1,5-a]quinolines have shown that substituents in a position that allows for planar alignment with the core aromatic system can extend the delocalized π-electron system more effectively, thereby having a greater influence on the molecule's electronic properties and reactivity. researchgate.net For the imidazo[1,2-a]quinolin-1-amine, the 1-amino group is a strong electron-donating group, which would significantly increase the nucleophilicity of the imidazole part of the molecule, particularly at the C-3 position.
Table 2: Predicted Reactivity Sites in Imidazo[1,2-a]pyridine Derivatives based on DFT Studies
| Site | Predicted Reactivity | Influencing Factors |
| Imidazole Ring Nitrogens | Generally Nucleophilic | Lone pair availability, Position in the ring. scirp.org |
| Exocyclic Oxygen/Sulfur | Nucleophilic | High electronegativity and lone pairs. scirp.org |
| Quinoline Ring Carbons | Varies (Electrophilic/Nucleophilic) | Position and nature of substituents (EDG/EWG). |
| C-3 Position | Nucleophilic | Activated by the bridgehead nitrogen and other EDGs (like a 1-amino group). |
Intramolecular Cyclization and Rearrangement Pathways
The imidazo[1,2-a]quinoline core can be assembled through various intramolecular cyclization reactions, and the resulting scaffold can sometimes undergo further rearrangements. These pathways are essential for constructing complex, polycyclic heterocyclic systems.
One such pathway is an intramolecular cross-dehydrogenative coupling (CDC) reaction. For instance, palladium-catalyzed intramolecular CDC has been used to construct π-conjugated benzimidazo[1,2-a]quinoline-fused isoxazole (B147169) scaffolds, using molecular oxygen as the oxidant. acs.org This highlights a method where a pre-functionalized precursor undergoes C-H activation and subsequent ring closure.
Tandem cyclization reactions are also prominent. A copper-catalyzed tandem cyclization of aminoalkynes with other alkynes has been developed to produce tetrahydro-pyrrolo[1,2-a]quinolines. thieme-connect.com The proposed mechanism involves an initial intramolecular hydroamination to form an enamine intermediate, which then reacts with the second alkyne, followed by another intramolecular cyclization to build the fused ring system. thieme-connect.com
Rearrangements can also occur, particularly under specific reaction conditions. For example, the Dimroth-type rearrangement has been observed in the synthesis of related triazolopyridine systems when a nitro group is present on the starting pyridine (B92270) ring. beilstein-journals.org This type of rearrangement involves the opening of the heterocyclic ring followed by re-closure to form a more stable isomer. While not directly reported for imidazo[1,2-a]quinolines, the potential for such rearrangements exists, especially with appropriately substituted precursors.
An iodine-mediated decarboxylative cyclization between 2-methylquinolines and α-amino acids represents another powerful intramolecular strategy. nih.gov This metal-free method proceeds via a proposed radical mechanism, leading to the formation of the imidazole ring fused to the quinoline core. nih.gov
Finally, base-catalyzed intramolecular cyclizations are common. For example, DBU-catalyzed hydroarylation of a tethered triple bond, followed by aromatization, has been employed to create fused heterocyclic quinolines, demonstrating a pathway involving intramolecular nucleophilic attack on an alkyne. nih.gov
Table 3: Examples of Intramolecular Cyclization and Rearrangement Pathways
| Reaction Type | Catalyst/Reagent | Precursor Structure | Mechanism Highlights |
| Intramolecular CDC | Palladium(II) / O₂ | Aryl group tethered to an imidazole fused to a quinoline precursor. | C-H activation, Dehydrogenative C-C bond formation. acs.org |
| 5-exo-dig Cyclization | Base or Metal Catalyst | Precursor with a nucleophile and a tethered alkyne. | Intramolecular attack of a nucleophile onto an alkyne. beilstein-journals.orgbeilstein-journals.org |
| Tandem Cyclization | Copper(I) | Aminoalkyne and a second alkyne. | Intramolecular hydroamination followed by intermolecular reaction and a second cyclization. thieme-connect.com |
| Decarboxylative Cyclization | Iodine / TBHP | 2-Methylquinoline and α-amino acid. | Radical-based C-H amination and cyclization. nih.gov |
| DBU-Catalyzed Cyclization | DBU | Secondary amine with a tethered alkyne. | Base-mediated hydroarylation and aromatization. nih.gov |
Preclinical Biological Activity of Imidazo 1,2 a Quinolin 1 Amine and Its Analogs
In Vitro Anti-proliferative and Anticancer Activity against Human Cancer Cell Lines
The imidazo[1,2-a]quinoline core structure and its analogs have been the subject of extensive investigation for their potential as anticancer agents. Numerous studies have demonstrated their ability to inhibit the proliferation of a wide array of human cancer cell lines.
Activity against Specific Cancer Cell Lines (e.g., Melanoma, Breast Cancer, Lung Cancer, Colon Cancer)
Derivatives of the imidazo[1,2-a]quinoline scaffold have shown significant cytotoxic effects against various human cancer cell lines.
Melanoma: Several imidazo[1,2-a]quinoxaline (B3349733) derivatives, known as imiqualines, have exhibited potent activity against melanoma cell lines. For instance, the lead compounds EAPB0203 and EAPB0503 showed remarkable in vitro activity on the A375 melanoma cell line, with IC50 values of 1.57 µM and 0.2 µM, respectively. nih.gov A second generation of these compounds, including EAPB02302 and EAPB02303, demonstrated even greater potency with IC50 values of 60 nM and 10 nM, respectively, on the same cell line. researchgate.net Furthermore, imidazoquinoxaline and pyrazoloquinoxaline analogs of imiquimod (B1671794) were evaluated against several melanoma cell lines (A375, M4Be, RPMI-7591), with EAPB0203 showing the highest activity. nih.gov
Breast Cancer: The anti-proliferative effects of imidazo[1,2-a]pyridine (B132010) derivatives have been observed in breast cancer cells. One study reported that a novel derivative, MIA, exerted anti-inflammatory effects in the MDA-MB-231 breast cancer cell line. nih.gov Another study on imidazo[1,2-a]quinoxaline-based inhibitors of EGFR showed excellent antiproliferative activity against the MDA-MB-231 breast cancer cell line. nih.gov
Lung Cancer: Imidazo[1,2-a]quinoxaline-based EGFR inhibitors have demonstrated significant antiproliferative activity against non-small cell lung cancer (NSCLC) cell lines, such as A549 and the gefitinib-resistant H1975 line. nih.gov Specifically, compound 6b from this series showed notable inhibitory potential against H1975 cells. nih.gov
Colon Cancer: The cytotoxic potential of these compounds has also been established in colon cancer cell lines. Imidazo[1,2-a]quinoxaline-based EGFR inhibitors were effective against HCT-116 colon cancer cells. nih.gov Additionally, 5-amino substituted benzimidazo[1,2-a]quinolines were active at micromolar concentrations against colon carcinoma cell lines. researchgate.net Dual inhibitors of human topoisomerases based on the imidazo[1,2-a]quinoxaline scaffold also showed anticancer potential in HT-29 colon cancer cells at low micromolar concentrations. indianchemicalsociety.com
Table 1: In Vitro Antiproliferative Activity of Imidazo[1,2-a]quinoline Analogs
| Compound/Analog Type | Cancer Cell Line | Activity (IC50/GI50) | Reference |
|---|---|---|---|
| EAPB0203 | A375 (Melanoma) | 1.57 µM | nih.gov |
| EAPB0503 | A375 (Melanoma) | 0.2 µM | nih.gov |
| EAPB02303 | A375 (Melanoma) | 10 nM | researchgate.net |
| Imidazo[1,2-a]quinoxaline-based EGFR inhibitors | A549 (Lung), HCT-116 (Colon), MDA-MB-231 (Breast) | Potent activity | nih.gov |
| 5-aminobenzimidazo[1,2-a]quinolines | Colon, Lung, Breast Carcinoma | Micromolar concentrations | researchgate.net |
| Imidazo[1,2-a]quinoxaline dual topoisomerase inhibitors | HT-29 (Colon) | < 4.5 µM | indianchemicalsociety.com |
Molecular Mechanisms of Cytotoxicity (e.g., DNA Binding and Intercalation, Cell Cycle Arrest, Apoptosis Induction, Tubulin Polymerization Inhibition)
The cytotoxic effects of imidazo[1,2-a]quinoline derivatives are mediated through various molecular mechanisms.
DNA Binding and Intercalation: Certain 5-amino substituted benzimidazo[1,2-a]quinolines have been identified as strong DNA intercalators. researchgate.net These compounds bind to DNA, which can disrupt DNA replication and transcription, ultimately leading to cell death.
Cell Cycle Arrest: A number of imidazo[1,2-a]pyridine and quinoxaline (B1680401) derivatives have been shown to induce cell cycle arrest in cancer cells. For example, some imidazo[1,2-a]pyridine derivatives cause G2/M phase arrest in melanoma and cervical cancer cells. mdpi.com Similarly, a novel imidazo[1,2-a]pyridine derivative was found to inhibit the PI3K/mTOR pathway, leading to G2/M cell cycle arrest in HCC827 lung cancer cells. mdpi.com
Apoptosis Induction: Apoptosis, or programmed cell death, is a common mechanism of action for these compounds. The aforementioned imidazo[1,2-a]pyridine derivatives that induce cell cycle arrest also trigger apoptosis. mdpi.com This is often achieved through the activation of caspase cascades and modulation of apoptosis-related proteins.
Tubulin Polymerization Inhibition: Several imidazo[1,2-a]quinoxaline derivatives, including EAPB0203 and EAPB0503, have been found to inhibit tubulin polymerization. nih.govspandidos-publications.com By disrupting the microtubule dynamics, these compounds interfere with the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. However, it is noteworthy that not all potent analogs, such as EAPB02303, act via this mechanism, suggesting alternative targets. researchgate.net
Modulatory Effects on Immune Responses (e.g., Toll-like Receptor Agonism)
Analogs of imidazo[1,2-a]quinoline, particularly those structurally related to imiquimod, are recognized for their immunomodulatory properties, primarily through the activation of Toll-like receptors (TLRs). spandidos-publications.com These compounds can act as agonists for TLR7 and TLR8, which are key receptors in the innate immune system. researchgate.netnih.govrsc.orgchemrxiv.org Activation of these TLRs triggers downstream signaling pathways that result in the production of various cytokines, such as interferons, which can orchestrate an anti-tumor or antiviral immune response. nih.govsmolecule.com Structure-activity relationship studies have shown that modifications at different positions of the imidazoquinoline scaffold can modulate the potency and selectivity for TLR7 and TLR8. nih.govchemrxiv.orgnih.gov For instance, some imidazo[4,5-c]quinoline derivatives have been identified as potent and selective TLR7 agonists. chemrxiv.org The immunomodulatory effects of these compounds make them promising candidates as vaccine adjuvants. google.comresearchgate.netnih.gov
Enzyme Inhibition Studies (e.g., Kinases, Phosphodiesterases, Topoisomerase II, B-Raf Kinase)
Imidazo[1,2-a]quinoline and its analogs have been investigated as inhibitors of various enzymes that are crucial for cancer cell survival and proliferation.
Kinases: Several studies have highlighted the potential of these compounds as kinase inhibitors. Imidazo[1,2-a]quinoxaline derivatives have been designed as non-covalent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, showing potent activity comparable to the known inhibitor erlotinib. nih.gov Other research has identified imidazo[1,2-a]pyridine derivatives as dual inhibitors of PI3K/mTOR. acs.org Additionally, imidazo[4,5-b]pyridine has been investigated as an inhibitor of B-Raf kinase. mdpi.com The imidazo[1,2-a]quinoxaline scaffold has also been associated with the inhibition of IκB kinase (IKK) and lymphocyte-specific protein tyrosine kinase (LCK). mdpi.com
Phosphodiesterases (PDEs): A group of imidazo[1,2-a]quinoxalines has been synthesized and shown to be potent inhibitors of phosphodiesterase 4 (PDE4). researchgate.netresearchgate.net Another study reported the cyclic nucleotide phosphodiesterase inhibitory activity of imidazo[1,2-a]quinoxalines. nih.gov Imidazo[1,2-a]pyrazine (B1224502) derivatives have also been identified as novel inhibitors of phosphodiesterase 10A (PDE10A). acs.org
Topoisomerase II: Imidazo[1,2-a]quinoxaline derivatives have been reported as dual inhibitors of human topoisomerase I and II. indianchemicalsociety.com Furthermore, a benzimidazo[1,2-a]quinoline (B3368101) derivative was found to be a catalytic inhibitor of topoisomerase II. sci-hub.se
Table 2: Enzyme Inhibition by Imidazo[1,2-a]quinoline Analogs
| Compound/Analog Type | Enzyme Target | Activity | Reference |
|---|---|---|---|
| Imidazo[1,2-a]quinoxaline derivatives | EGFR Kinase | IC50 values comparable to erlotinib | nih.gov |
| Imidazo[1,2-a]pyridine derivatives | PI3K/mTOR | Potent dual inhibitors | acs.org |
| Imidazo[4,5-b]pyridine | B-Raf Kinase | Inhibitory activity | mdpi.com |
| Imidazo[1,2-a]quinoxaline derivatives | PDE4 | Potent inhibitors | researchgate.netresearchgate.net |
| Imidazo[1,2-a]quinoxaline derivatives | Topoisomerase I and II | Dual inhibitors | indianchemicalsociety.com |
| Benzimidazo[1,2-a]quinoline derivative | Topoisomerase II | Catalytic inhibitor | sci-hub.se |
Antimicrobial and Antiviral Activities
The imidazo[1,2-a]quinoline scaffold and its analogs have shown potential in combating infectious diseases.
Antimicrobial Activity: While the primary focus has been on anticancer and immunomodulatory effects, some imidazo[1,2-a]pyridine derivatives have been reported to possess antibacterial properties.
Antiviral Activity: The immunomodulatory properties of imidazoquinoline compounds contribute to their antiviral effects. For example, S-28463, an imidazo[4,5-c]quinoline derivative, demonstrated potent antiviral activity against the herpes simplex virus, which correlated with the induction of interferons. nih.gov Other imidazo[1,2-a]pyridines have also shown pronounced activity against human cytomegalovirus and varicella-zoster virus. nih.gov Additionally, imidazo[4,5-b]quinoxaline ribonucleosides have been synthesized and evaluated for their activity against herpesviruses. umich.edu
Other Reported Preclinical Biological Activities (e.g., Anti-inflammatory, Antiprotozoal, Anxiolytic)
Beyond the activities mentioned above, the versatile imidazo[1,2-a]quinoline scaffold has been associated with other preclinical biological effects.
Anti-inflammatory Activity: Several imidazo[1,2-a]pyridine and pyrazine (B50134) derivatives have demonstrated significant anti-inflammatory activity. nih.govnih.gov One study showed that a novel imidazo[1,2-a]pyridine derivative exerts its anti-inflammatory effects by suppressing the NF-κB and STAT3 signaling pathways. nih.govnih.gov
Antiprotozoal Activity: Imidazo[1,2-a]pyridine derivatives have been reported to have antiprotozoal activity. Furthermore, an imidazo[4,5-c]quinoline-based kinase inhibitor, NVP-BEZ235, showed high inhibitory potency against Trypanosoma brucei, the parasite responsible for African sleeping sickness. acs.org
Anxiolytic Activity: The broader class of imidazopyridines includes compounds with anxiolytic properties, suggesting a potential for derivatives of the imidazo[1,2-a]quinoline scaffold to be explored for central nervous system effects.
Structure Activity Relationship Sar Studies of Imidazo 1,2 a Quinolin 1 Amine Derivatives
Influence of Substituent Position and Nature on Biological Activity
The biological activity of imidazo[1,2-a]quinolin-1-amine derivatives is significantly influenced by the position and chemical nature of substituents on the core structure. Research has shown that modifications at various positions of the fused ring system can lead to substantial changes in potency and selectivity.
For instance, in a series of tetracyclic imidazo[4,5-b]pyridine derivatives, which are structurally related to imidazo[1,2-a]quinolines, the position of a nitrogen atom in the pyridine (B92270) ring was found to have a significant impact on antiproliferative activity. irb.hr Specifically, derivatives with amino side chains at position 2 showed a noticeable enhancement in activity. irb.hr The introduction of alkylamino substituents, both acyclic and cyclic, has been shown to increase the antitumor activities of benzimidazo[1,2-a]quinolines compared to their nitro and amino substituted precursors. rsc.org However, the length and nature of these amino side chains are critical, as a compound with the longest tertiary amino side chain was found to be the least active. rsc.org
In studies on 1H-imidazo[4,5-c]quinolin-4-amine derivatives as allosteric enhancers of the A3 adenosine (B11128) receptor, structural modifications were focused on the 4-amino and 2-positions. nih.gov The nature of the substituent at these positions determined the compound's ability to enhance the efficacy of A3AR agonists. nih.gov For example, a 2-cyclopentyl-4-benzylamino derivative and a 2-cyclohexyl-4-(3,4-dichlorophenyl)amino analog significantly potentiated the maximum efficacy of an agonist. nih.gov
Furthermore, in the context of kinase inhibitors, the substitution pattern on the imidazo[1,2-a]pyridine (B132010) core, a related scaffold, was critical for activity against PI3Kα. mdpi.com The introduction of an imidazo[1,2-a]pyridine moiety at the 6-position of a 4-aminoquinazoline scaffold was a key design element. mdpi.com Subsequent modifications to the imidazo[1,2-a]pyridine ring system further modulated the inhibitory activity. mdpi.com
The following table summarizes the influence of substituent modifications on the biological activity of imidazo[1,2-a]quinoline and related heterocyclic derivatives.
| Scaffold | Modification Position(s) | Substituent Type | Observed Effect on Biological Activity |
| Benzimidazo[1,2-a]quinoline (B3368101) | Quinoline (B57606) nucleus | Acyclic and cyclic alkylamino side chains | Increased antitumor activity compared to nitro/amino precursors. rsc.org |
| Benzimidazo[1,2-a]quinoline | Quinoline nucleus | Long tertiary amino side chain | Decreased antitumor activity. rsc.org |
| 1H-Imidazo[4,5-c]quinolin-4-amine | 2 and 4-amino positions | Cycloalkyl and substituted phenylamino (B1219803) groups | Allosteric enhancement of A3 adenosine receptor. nih.gov |
| Tetracyclic imidazo[4,5-b]pyridine | Position 2 | Amino side chains | Enhanced antiproliferative activity. irb.hr |
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline | Imidazo[1,2-a]pyridine moiety | Various substituents | Modulation of PI3Kα inhibitory activity. mdpi.com |
Impact of Core Modifications on Potency and Selectivity
Modifications to the core heterocyclic structure of imidazo[1,2-a]quinoline and its analogs have a profound impact on their potency and selectivity as biologically active agents. Altering the arrangement of heteroatoms or expanding the ring system can lead to significant improvements in target engagement and a more desirable pharmacological profile.
One strategy involves the replacement of parts of the core scaffold, a technique known as "scaffold hopping." In the development of VEGFR-2 inhibitors, replacing the typical indole-type core with an imidazopyridine core resulted in a potent inhibitor with significantly improved solubility. nih.gov This highlights that even major departures from the original core can yield highly active compounds. Further modifications, such as the introduction of a 7-azaindole (B17877) or a 4-azaindole (B1209526) core, also retained good on-target potency while improving physical properties like aqueous solubility. nih.gov
The position of nitrogen atoms within the fused ring system is another critical factor. A study on tetracyclic imidazo[4,5-b]pyridine derivatives demonstrated that the location of the nitrogen atom in the pyridine ring significantly influences antiproliferative activity. irb.hr This suggests that subtle changes in the electronic distribution and hydrogen bonding capacity of the core structure can have a large effect on biological function.
In the context of PI3K inhibitors, a novel series of 8-morpholinyl-imidazo[1,2-a]pyrazines, which feature a nitrogen atom at a bridgehead position, exhibited good potency against PI3Kδ and α, with improved selectivity against mTOR kinase. oncotarget.com This demonstrates how core modifications can fine-tune the selectivity profile of an inhibitor.
The table below illustrates how core modifications affect the potency and selectivity of imidazo[1,2-a]quinoline-related compounds.
| Original Core | Modified Core | Target | Impact on Potency and Selectivity |
| Indole | Imidazopyridine | VEGFR-2 | Potent inhibition and significantly improved solubility. nih.gov |
| Indole | 7-Azaindole | VEGFR-2 | Slightly reduced potency, but reduced affinity for the hERG channel. nih.gov |
| Indole | 4-Azaindole | VEGFR-2 | Maintained potency with increased aqueous solubility. nih.gov |
| Imidazopyrimidine | Imidazo[1,2-a]pyrazine (B1224502) | PI3K | Good potency against PI3Kδ and α, with improved selectivity against mTOR. oncotarget.com |
| - | Tetracyclic imidazo[4,5-b]pyridine | Cancer Cells | Position of nitrogen in the pyridine ring significantly influenced antiproliferative activity. irb.hr |
Rational Design Principles for Enhanced Biological Activity and Target Selectivity
The rational design of imidazo[1,2-a]quinoline derivatives with enhanced biological activity and selectivity relies on a deep understanding of the interactions between the small molecule and its biological target. This often involves a combination of computational modeling, SAR studies, and structural biology.
A key principle in rational drug design is the use of molecular docking and scaffold hopping. For instance, a new series of DPP-4 inhibitors based on an imidazo[1,2-a]pyridine scaffold was designed using these techniques. nih.gov Docking studies revealed that the pyridine moiety of the imidazo[1,2-a]pyridine ring could form an additional π-π interaction with a key amino acid residue (Phe357) of the DPP-4 enzyme, contributing to the compound's potency. nih.gov
Another important design principle is the introduction of specific functional groups to exploit unique features of the target's binding site. In the development of PI3Kα inhibitors, the 4-aminoquinazoline moiety was identified as a critical pharmacophore. mdpi.com The imidazo[1,2-a]pyridine group was then introduced to this scaffold, as it is a key pharmacodynamic group in other known PI3Kα inhibitors. mdpi.com This combination of pharmacophores led to the development of potent and selective inhibitors.
Furthermore, constraining the conformation of flexible side chains can enhance both potency and selectivity. The incorporation of a constrained secondary amine in a series of PDGFR inhibitors led to improved selectivity. nih.gov The optimization of the linker length between the quinoline core and an amine headgroup was also found to be crucial for activity. nih.gov
The following table outlines some of the rational design principles applied to enhance the biological activity and selectivity of imidazo[1,2-a]quinoline and related scaffolds.
| Design Principle | Application Example | Target | Outcome |
| Scaffold Hopping and Molecular Docking | Design of imidazo[1,2-a]pyridine derivatives | DPP-4 | Identification of potent and selective inhibitors with additional π-π interactions with the target. nih.gov |
| Pharmacophore Combination | Combining 4-aminoquinazoline with imidazo[1,2-a]pyridine | PI3Kα | Development of potent PI3Kα inhibitors. mdpi.com |
| Conformational Constraint | Incorporation of a constrained secondary amine | PDGFR | Enhanced selectivity. nih.gov |
| Linker Optimization | Varying the distance between the quinoline core and amine headgroup | PDGFR | Identification of an optimal linker length for improved potency. nih.gov |
Future Directions and Perspectives in Imidazo 1,2 a Quinolin 1 Amine Research
Development of Novel and Sustainable Synthetic Methodologies for Diversification
The future of Imidazo[1,2-a]quinolin-1-amine chemistry lies in the development of synthetic routes that are not only efficient but also environmentally benign and capable of generating extensive molecular diversity. Traditional methods, while effective, often rely on multi-step sequences, harsh reaction conditions, or expensive metal catalysts. The next wave of synthetic innovation will focus on overcoming these limitations.
Key areas for future development include:
One-Pot Multicomponent Reactions (MCRs): Expanding upon established MCRs like the Groebke-Blackburn-Bienaymé (GBB) reaction, future work will aim to incorporate novel, functionalized building blocks. This allows for the rapid assembly of complex molecules with multiple points of diversity in a single, atom-economical step. The goal is to develop robust MCRs that proceed under mild, green conditions (e.g., using water as a solvent or catalyst-free systems).
C-H Activation/Functionalization: A paramount goal is the direct functionalization of the core imidazo[1,2-a]quinoline scaffold. Developing regioselective C-H activation protocols would bypass the need for pre-functionalized starting materials, significantly shortening synthetic routes. This would enable the direct introduction of aryl, alkyl, or other functional groups onto specific positions of the heterocyclic core, providing rapid access to previously inaccessible analogues.
Flow Chemistry and Microwave-Assisted Synthesis: These technologies offer precise control over reaction parameters, leading to dramatically reduced reaction times, improved yields, and enhanced safety. Adapting existing syntheses and developing new ones for flow reactors or microwave irradiation will be crucial for scalable, reproducible production and the rapid generation of compound libraries for screening.
Photoredox and Electrocatalysis: Harnessing light or electrical energy to drive reactions offers a sustainable alternative to traditional thermal methods and chemical oxidants/reductants. Future research will explore photoredox-catalyzed or electrochemical approaches to forge key bonds in the synthesis of the imidazo[1,2-a]quinoline core or in its subsequent derivatization.
The following table compares a conventional synthetic approach with a prospective sustainable methodology.
| Parameter | Conventional Synthetic Approach | Future Sustainable Methodology |
|---|---|---|
| Principle | Multi-step synthesis involving protection/deprotection and harsh coupling conditions. | One-pot, microwave-assisted multicomponent reaction (MCR). |
| Starting Materials | Pre-functionalized quinolin-2-amine, aldehydes, isocyanides. | Simple, readily available quinolin-2-amine, aldehydes, and isocyanides. |
| Catalyst | Often requires stoichiometric amounts of acid catalysts (e.g., Sc(OTf)₃) or precious metal catalysts (e.g., Palladium) for post-modifications. | Catalyst-free, or use of a recyclable, heterogeneous catalyst (e.g., silica-supported acid). |
| Solvent | High-boiling, non-polar organic solvents (e.g., Toluene, Dioxane). | Green solvents (e.g., Ethanol (B145695), Water) or solvent-free conditions. |
| Energy Input | Prolonged heating under reflux (12-24 hours). | Microwave irradiation (5-30 minutes). |
| Efficiency | Lower overall yield due to multiple steps and purification losses. | High atom economy and higher overall yield in a single operation. |
Exploration of New Biological Targets and Mechanisms of Action
While the anticancer and antimicrobial potential of this compound derivatives is well-documented, a significant opportunity exists to explore their activity against novel biological targets implicated in other human diseases. The unique, rigid, and planar structure of the scaffold, combined with the hydrogen-bonding capability of the 1-amine group, makes it an ideal candidate for interacting with various biomolecular pockets.
Future research should pivot towards:
Neurodegenerative Diseases: Kinases such as Glycogen Synthase Kinase 3 beta (GSK-3β) and Casein Kinase 1 (CK1) are implicated in the pathology of Alzheimer's disease. The imidazo[1,2-a]quinoline core is a known "kinase hinge-binder," making it a promising starting point for developing potent and selective inhibitors for these neurological targets.
Parasitic and Tropical Diseases: The development of new antiparasitic agents is a global health priority. Enzymes unique to parasites, such as Leishmania donovani topoisomerase I or trypanosomal kinases, represent attractive targets. Screening this compound libraries against these targets could yield novel leads with selective toxicity against the parasite and low toxicity to the human host.
Antiviral Applications: The scaffold's ability to intercalate into nucleic acids or bind to enzymatic active sites could be leveraged against viral targets. Future studies could investigate the inhibition of viral proteases (e.g., SARS-CoV-2 Mpro) or polymerases, which are essential for viral replication.
Modulation of Protein-Protein Interactions (PPIs): Many disease pathways are driven by specific PPIs, which are notoriously difficult to target with small molecules. The extended, rigid surface of the imidazo[1,2-a]quinoline scaffold could be functionalized to create molecules that can effectively disrupt key PPIs, such as those involved in cancer signaling (e.g., p53-MDM2).
The table below outlines potential new therapeutic areas and corresponding molecular targets for this scaffold.
| Therapeutic Area | Potential Molecular Target | Rationale for Targeting |
|---|---|---|
| Neurodegeneration (e.g., Alzheimer's) | Glycogen Synthase Kinase 3 beta (GSK-3β) | The scaffold can mimic the purine (B94841) core of ATP, enabling it to bind to the kinase hinge region. Inhibition of GSK-3β is a validated therapeutic strategy. |
| Parasitic Infections (e.g., Leishmaniasis) | Leishmania donovani topoisomerase I | The planar aromatic system is well-suited for DNA intercalation, a mechanism known to inhibit topoisomerase activity. Targeting a parasite-specific enzyme ensures host selectivity. |
| Viral Infections (e.g., COVID-19) | SARS-CoV-2 Main Protease (Mpro) | The scaffold can be decorated with functional groups to fit into the substrate-binding pockets of the protease, inhibiting viral polyprotein processing. |
| Oncology (Novel Mechanisms) | Protein-Protein Interaction (e.g., p53-MDM2) | Derivatization of the core can create larger surface areas capable of physically blocking the interface between two proteins, restoring tumor suppressor function. |
| Inflammatory Diseases | Janus Kinases (JAKs) | As potent kinase inhibitors, derivatives can be optimized for selectivity against JAK family members to block pro-inflammatory cytokine signaling pathways. |
Advanced Computational Modeling for Predictive Activity and Lead Optimization
In silico methods are indispensable for accelerating the drug discovery process. For the this compound scaffold, advanced computational modeling will be instrumental in rationally designing next-generation compounds with enhanced potency and selectivity, while minimizing the need for exhaustive, resource-intensive synthesis and screening.
Future computational efforts will focus on:
Quantitative Structure-Activity Relationship (QSAR): Developing robust 3D-QSAR and AI/machine learning-based QSAR models will be critical. By training these models on existing datasets of active and inactive analogues, researchers can accurately predict the biological activity of virtual, yet-to-be-synthesized compounds. This allows for the pre-selection of the most promising candidates for synthesis.
Molecular Docking and Scoring: As new biological targets are identified (see Section 8.2), high-throughput virtual screening using molecular docking will be the first step in identifying initial hits. Future advancements will involve the use of more accurate scoring functions and ensemble docking (using multiple protein conformations) to better predict binding affinities and poses.
Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of binding, MD simulations offer a dynamic view. Future research will heavily rely on MD simulations, often on the microsecond timescale, to assess the stability of the ligand-protein complex, analyze key intermolecular interactions (like hydrogen bonds and pi-stacking), and calculate binding free energies using methods like MM/PBSA or MM/GBSA. This provides a much deeper understanding of the binding mechanism and helps refine lead compounds.
The following table summarizes the key computational techniques and their future applications in this research area.
| Computational Technique | Objective | Specific Application for this compound |
|---|---|---|
| 3D-QSAR (e.g., CoMFA/CoMSIA) | Predict activity of new analogues and guide design. | Generate a 3D model that maps regions where steric bulk, positive/negative charge, or hydrophobicity increases or decreases biological activity. |
| Molecular Docking | Predict binding mode and rank virtual compounds. | Dock a virtual library of derivatives into the active site of a target (e.g., GSK-3β) to identify which substituents form optimal interactions. |
| Molecular Dynamics (MD) Simulation | Assess binding stability and mechanism over time. | Simulate the docked complex of a lead compound to confirm that key hydrogen bonds (e.g., from the 1-amine group) are stable and maintained. |
| Free Energy Perturbation (FEP) | Accurately predict changes in binding affinity upon modification. | Calculate the precise impact on binding energy when, for example, a methyl group on the quinoline (B57606) ring is changed to a chloro group, guiding lead optimization. |
| Pharmacophore Modeling | Identify essential 3D features required for activity. | Create a model defining the ideal spatial arrangement of hydrogen bond donors/acceptors, aromatic rings, and hydrophobic features for a new biological target. |
Applications in Chemical Biology as Probes and Tools for Molecular Understanding
Beyond direct therapeutic applications, the this compound scaffold holds immense promise as a tool for chemical biology. By modifying the core structure with specific functional handles, it can be transformed into molecular probes to investigate complex biological systems, identify new drug targets, and validate mechanisms of action.
Future directions in this area include:
Fluorescent Probes: The inherent fluorescence of some imidazoquinoline systems can be enhanced or tuned. Alternatively, the scaffold can be conjugated to a potent fluorophore (e.g., BODIPY). These probes can be used in cellular imaging to visualize the subcellular localization of a drug target or to monitor enzymatic activity in real-time through fluorescence resonance energy transfer (FRET).
Affinity-Based Probes: By attaching a reactive group or a biotin (B1667282) tag to a non-critical position of the this compound molecule, researchers can create affinity probes. These tools are used in "pull-down" experiments followed by mass spectrometry (Affinity Purification-Mass Spectrometry, AP-MS) to identify the direct protein binding partners of the compound within a complex cell lysate, thereby validating known targets or discovering new ones.
Photoaffinity Labels: Incorporating a photoreactive group (e.g., a diazirine or benzophenone) creates a photoaffinity label. Upon UV irradiation, this probe permanently crosslinks to its biological target. This powerful technique allows for the unambiguous identification of the direct binding target, even for weak or transient interactions.
The table below describes different types of chemical probes that can be developed from this scaffold.
| Probe Type | Required Modification | Biological Application |
|---|---|---|
| Fluorescent Probe | Conjugation of a fluorophore (e.g., Fluorescein, Rhodamine) or optimization of intrinsic fluorescence. | Visualize compound localization in cells via fluorescence microscopy; develop real-time enzyme activity assays. |
| Affinity Probe (for Pulldown) | Attachment of a Biotin tag via a flexible linker. | Identify direct protein targets from cell lysates through affinity purification followed by mass spectrometry. |
| Photoaffinity Label | Incorporation of a photoreactive group (e.g., Diazirine, Benzophenone). | Covalently and irreversibly label the binding site of a target protein upon UV irradiation for definitive target identification. |
| Target-Specific Imaging Agent | Attachment of a radionuclide (for PET/SPECT) or a contrast agent (for MRI). | In vivo imaging of target expression and distribution in preclinical models, aiding in diagnostics and confirming drug-target engagement. |
Q & A
Q. Basic Research Focus
- 1H NMR : Characterizes proton environments, such as distinguishing aromatic protons in the quinoline ring (δ 7.5–8.5 ppm) from imidazole protons (δ 7.0–7.5 ppm) .
- X-ray Crystallography : Confirms bond angles and spatial arrangement, critical for verifying regioisomers.
Advanced Consideration : Contradictions between predicted and observed spectra may arise from dynamic effects (e.g., tautomerism). Density Functional Theory (DFT) calculations can model electronic structures to validate experimental data .
What methodological strategies address discrepancies in biological activity data for this compound analogs?
Advanced Research Focus
Inconsistent antimicrobial or enzyme inhibition results often stem from structural variations (e.g., substituent position on the quinoline ring) or assay conditions. Strategies include:
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., nitro, methoxy groups) and correlate with bioactivity trends .
- Control Experiments : Validate assay reproducibility using standardized protocols (e.g., MIC values for antimicrobial tests).
Example : Derivatives with electron-withdrawing groups on the quinoline moiety show enhanced enzyme inhibition due to increased electrophilicity .
How can factorial design optimize reaction conditions for synthesizing this compound derivatives?
Advanced Research Focus
Factorial design evaluates the impact of multiple variables (e.g., temperature, solvent polarity, catalyst loading) on yield and purity. A 2³ factorial design might test:
| Variable | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temperature | 60°C | 100°C |
| Solvent | Ethanol | DMF |
| Catalyst | None | Pd/C |
| Analysis : Response surface methodology identifies optimal conditions while minimizing resource use . |
What computational tools are effective for predicting the reactivity of this compound in catalytic systems?
Q. Advanced Research Focus
- Molecular Dynamics (MD) Simulations : Model interactions with metal catalysts (e.g., Pd, Cu) to predict regioselectivity in cross-coupling reactions.
- Quantum Mechanical Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites .
Case Study : COMSOL Multiphysics simulations have been used to predict nitro group reduction pathways, aligning with experimental yields of ~75% .
How do structural modifications of this compound influence its coordination chemistry?
Basic Research Focus
The imidazole nitrogen acts as a Lewis base, enabling coordination with transition metals (e.g., Zn²⁺, Fe³⁺). Substituents on the quinoline ring modulate binding affinity:
- Electron-Donating Groups : Enhance metal-ligand stability (e.g., -OCH₃ increases electron density at N1).
- Steric Effects : Bulky substituents (e.g., -NO₂) may hinder coordination .
What experimental safeguards are critical when handling nitro-substituted this compound derivatives?
Q. Basic Research Focus
- Safety Protocols : Use fume hoods for reactions involving nitro groups (potential explosivity).
- Waste Management : Neutralize acidic byproducts (e.g., HCl from SnCl₂ reductions) before disposal .
How can AI-driven platforms enhance high-throughput screening of this compound libraries?
Q. Advanced Research Focus
- Machine Learning (ML) Models : Train on existing SAR data to predict bioactivity and prioritize synthesis targets.
- Automation : Robotic liquid handlers enable parallel synthesis of 100+ derivatives for rapid screening .
What ontological frameworks guide the interpretation of conflicting data in this compound research?
Q. Advanced Research Focus
- Positivist Approach : Assume data contradictions arise from measurable variables (e.g., impurity levels).
- Constructivist Approach : Consider methodological biases (e.g., assay sensitivity limits) .
What emerging applications justify further exploration of this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
